molecular formula C17H14N2O2S2 B12396887 Hdac8-IN-4

Hdac8-IN-4

Cat. No.: B12396887
M. Wt: 342.4 g/mol
InChI Key: KWDXMPXINALNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hdac8-IN-4 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant interest due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac8-IN-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities suitable for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Hdac8-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological profiles .

Mechanism of Action

Hdac8-IN-4 exerts its effects by selectively inhibiting the activity of HDAC8. This inhibition prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and changes in gene expression. The molecular targets of this compound include histone H3 lysine 9 (H3K9) and histone H3 lysine 27 (H3K27), which are critical for regulating chromatin structure and gene transcription . The pathways involved in its mechanism of action include the modulation of transcriptional activity and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Hdac8-IN-4 is unique among HDAC inhibitors due to its high selectivity for HDAC8. Similar compounds include:

The uniqueness of this compound lies in its ability to selectively target HDAC8, reducing the potential for off-target effects and improving its therapeutic profile .

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-hydroxy-3-[2-(phenylsulfanylmethyl)-1,3-thiazol-4-yl]benzamide

InChI

InChI=1S/C17H14N2O2S2/c20-17(19-21)13-6-4-5-12(9-13)15-10-23-16(18-15)11-22-14-7-2-1-3-8-14/h1-10,21H,11H2,(H,19,20)

InChI Key

KWDXMPXINALNFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC(=CS2)C3=CC(=CC=C3)C(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.